molecular formula C23H22N4O3S2 B2567467 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide CAS No. 886888-76-2

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2567467
CAS No.: 886888-76-2
M. Wt: 466.57
InChI Key: GOOAPMHVXMCYSB-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Molecular Structure Analysis

The benzimidazole moiety contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have been extensively utilized as a drug scaffold in medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. In general, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitumor and Antibacterial Agents

The compound's derivatives have been synthesized and evaluated for their in vitro activity against human tumor cell lines, including liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), showing significant antitumor activity. Moreover, these compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their dual potential in medical applications (Hafez et al., 2017).

Antimycobacterial Activity

A related research study focused on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the compound's relevance in addressing challenges posed by tuberculosis and its drug-resistant forms (Lv et al., 2017).

Cardiac Electrophysiological Activity

Another area of research explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including benzene-sulfonamides. These studies identified compounds with potency comparable to known class III agents, suggesting potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Green Synthesis and Antimicrobial Activity

Efforts to adopt environmentally friendly synthesis methods led to the preparation of thiophenyl pyrazoles and isoxazoles, demonstrating potent antibacterial and antifungal activities. This approach not only aligns with the principles of green chemistry but also contributes to the development of new antimicrobial agents (Sowmya et al., 2018).

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents showed that several compounds displayed significant cytoprotective properties, though they did not exhibit notable antisecretory activity. This suggests a potential therapeutic use in managing ulcerative conditions without affecting gastric acid secretion (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological targets. They have been found to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . Given the wide range of biological activities exhibited by benzimidazole derivatives, they continue to be a focus of research in drug discovery .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-23(21-6-3-15-31-21)24-17-7-9-18(10-8-17)32(29,30)27-13-11-16(12-14-27)22-25-19-4-1-2-5-20(19)26-22/h1-10,15-16H,11-14H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOAPMHVXMCYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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